molecular formula C18H16N2O5S2 B2915033 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide CAS No. 683247-55-4

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Cat. No.: B2915033
CAS No.: 683247-55-4
M. Wt: 404.46
InChI Key: HFNZUPKADLLECY-HNENSFHCSA-N
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Description

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a specialized chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure, incorporating both a 2,3-dihydro-1,4-benzodioxin ring system and a 3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene moiety . The 1,4-benzodioxin scaffold is a recognized pharmacophore in medicinal chemistry, known to contribute to various biological activities. Scientific literature indicates that compounds containing the 1,4-benzodioxin ring have demonstrated promising antibacterial potential against various Gram-positive and Gram-negative bacterial strains, as well as inhibitory activity against enzymes like lipoxygenase, which is implicated in inflammatory processes . The specific structural features of this compound, including the methylsulfonyl substituent on the benzothiazole ring, suggest potential for diverse bioactivity and make it a valuable candidate for investigating structure-activity relationships. This reagent is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a building block in organic synthesis, and a lead compound in pharmacological profiling for the development of novel therapeutic agents. Researchers can utilize this compound to explore new chemical space in the development of enzyme inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-20-13-5-4-12(27(2,22)23)10-16(13)26-18(20)19-17(21)11-3-6-14-15(9-11)25-8-7-24-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNZUPKADLLECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a benzothiazole core and a benzodioxin moiety, which are known to contribute to various pharmacological properties.

Molecular Structure and Properties

The compound's molecular formula is C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 305.35 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity, potentially influencing its biological interactions.

Property Value
Molecular FormulaC14H15N3O3SC_{14}H_{15}N_{3}O_{3}S
Molecular Weight305.35 g/mol
IUPAC NameThis compound

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties : The structural features of the compound may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : The presence of the methylsulfonyl group is associated with anti-inflammatory activities in related compounds.

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell signaling.
  • Cell Cycle Modulation : It could interfere with cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Here are notable findings relevant to this compound:

  • Antimicrobial Study : A study demonstrated that similar benzothiazole derivatives exhibited significant antimicrobial activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). The MIC values ranged from 10 to 50 μg/mL .
  • Anticancer Activity : Research on benzothiazole compounds indicated that they could induce apoptosis in human cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values below 20 μM .
  • Anti-inflammatory Effects : A study focusing on methylsulfonyl derivatives reported a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro when treated with related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin and Thiazole/Thiophene Moieties

Compound A : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 477553-23-4)
  • Structure: Features a tetrahydro-benzothiophene ring (saturated) instead of benzothiazole, with a cyano group at position 3.
  • The cyano group may alter solubility and hydrogen-bonding capacity .
Compound B : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
  • Structure : Combines benzodioxin with oxazole, thiazole, and oxadiazole rings.
  • Key Differences: The additional oxadiazole and thiophene groups introduce multiple hydrogen-bond acceptors, which may enhance binding to targets like enzymes or receptors.
Compound C : N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
  • Structure : Substituted with fluorine at position 6 of benzothiazole and an imidazole-propyl chain.
  • The imidazole group introduces basicity, which could enhance solubility in acidic environments .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Features
Target Compound C₁₈H₁₅N₂O₅S₂ 411.45 2.8 Methylsulfonyl, rigid benzodioxin
Compound A C₁₇H₁₆N₂O₃S 328.38 3.1 Saturated thiophene, cyano
Compound B C₂₂H₁₅N₅O₅S₂ 493.50 4.2 Oxadiazole, thiophene
Compound C (Hydrochloride) C₂₀H₁₈ClFN₄O₃S 464.90 1.9 Fluorine, imidazole
  • Key Trends : Higher molecular weight and LogP values in Compound B suggest reduced aqueous solubility, whereas the hydrochloride salt in Compound C improves solubility .

Q & A

Q. Structure-Activity Relationship (SAR) Study

  • Key Modifications:
    • Electron-withdrawing groups (e.g., -SO₂CH₃ at C6) enhance enzyme inhibition by increasing electrophilicity .
    • Bulky substituents (e.g., 4-methylphenyl) reduce solubility but improve target specificity .
      Methodology:
  • Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃, -CF₃) and compare IC₅₀ values.
  • Use Hammett plots to correlate σ values with activity trends .

What strategies improve yield in cyclization reactions involving thiazolidinone intermediates?

Advanced Reaction Optimization
Low yields in cyclization steps (e.g., thiazolidinone formation) often result from steric hindrance or poor leaving-group mobility.

  • Solutions:
    • Replace chloroacetic acid with bromoacetic acid to enhance reactivity .
    • Use acetic anhydride as both solvent and dehydrating agent to drive cyclization .
      Example: Refluxing in acetic anhydride at 110°C for 2–4 hours increased yields from 45% to 68% in similar systems .

How should researchers address discrepancies in mass spectrometry (MS) data?

Advanced Data Validation
Discrepancies between observed and theoretical [M+H]⁺ peaks may arise from adduct formation or fragmentation.

  • Steps:
    • Perform high-resolution MS (HRMS) to confirm molecular formulas (e.g., m/z 386.0921 for C₂₀H₁₀N₄O₃S) .
    • Use MS/MS to identify fragmentation pathways (e.g., loss of SO₂CH₃ at m/z 96) .
      Case Study: A [M+Na]⁺ adduct at m/z 408.1 was initially misassigned as [M+H]⁺ for C₂₂H₁₇N₃O₃S; HRMS corrected this to m/z 403.0854 .

What computational tools are recommended for predicting metabolic stability?

Q. Advanced In Silico Analysis

  • Tools:
    • SwissADME: Predicts CYP450 metabolism sites (e.g., oxidation at benzodioxin methyl groups) .
    • MetaSite: Identifies likely Phase I metabolites (e.g., sulfoxide formation at -SO₂CH₃) .
      Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes, NADPH cofactor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 2
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

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